Contrasting In Vivo Antitumor Activity: 6-Chloro-9-propyl-9H-purine as an Inactive Control in Sarcoma 180 Model
A comparative study of 6-chloro-9-ethylpurine and 6-chloropurine on Sarcoma 180 ascites cells demonstrated that 6-chloro-9-ethylpurine was 'relatively inactive' in inhibiting tumor growth and enhancing azaserine's carcinostatic properties, in stark contrast to 6-chloropurine. This finding establishes a critical precedent for 9-alkyl-6-chloropurines: the 9-ethyl derivative can serve as a negative control in specific in vivo models [1]. For research requiring an inactive or control 9-alkyl-6-chloropurine, this specific structural analog (and its close propyl cousin) provides a defined baseline against which active compounds can be measured, a functional role not fulfilled by the unsubstituted 6-chloropurine.
| Evidence Dimension | In vivo antitumor activity enhancement of azaserine |
|---|---|
| Target Compound Data | N/A (Class-level inference from 6-chloro-9-ethylpurine) |
| Comparator Or Baseline | 6-Chloropurine: Active; 6-Chloro-9-ethylpurine: Inactive |
| Quantified Difference | Qualitative difference: 6-chloro-9-ethylpurine was 'relatively inactive' in enhancing the carcinostatic properties of azaserine, a property of 6-chloropurine. |
| Conditions | In vivo Sarcoma 180 ascites cells model |
Why This Matters
This class-level data indicates that 9-alkyl substitution on 6-chloropurine can abolish a specific in vivo antitumor synergy, making 6-chloro-9-propyl-9H-purine a candidate for use as an inactive control compound in similar experimental models.
- [1] Comparative studies on the in vivo action of 6-chloropurine, 6-chloropurine ribonucleoside, and 6-chloro-9-ethylpurine on sarcoma 180 ascites cells. (n.d.). Journal of Pharmacology and Experimental Therapeutics. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0022356525261390 View Source
